1(3H)-Isobenzofuranone, 4,7-dimethyl-
Overview
Description
1(3H)-Isobenzofuranone, 4,7-dimethyl- is an organic compound belonging to the class of isobenzofuranones It is characterized by a fused benzene and lactone ring structure with two methyl groups attached at the 4 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 4,7-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4,7-dimethylphthalic anhydride with a suitable nucleophile can lead to the formation of the desired isobenzofuranone structure. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as sulfuric acid or sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of 1(3H)-Isobenzofuranone, 4,7-dimethyl- may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1(3H)-Isobenzofuranone, 4,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring to a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1(3H)-Isobenzofuranone, 4,7-dimethyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 4,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its unique structure allows it to bind to specific receptors or proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1(3H)-Isobenzofuranone, 4-methyl-: Similar structure with one methyl group at the 4 position.
1(3H)-Isobenzofuranone, 7-methyl-: Similar structure with one methyl group at the 7 position.
1(3H)-Isobenzofuranone, 4,6-dimethyl-: Similar structure with methyl groups at the 4 and 6 positions.
Uniqueness
1(3H)-Isobenzofuranone, 4,7-dimethyl- is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 4 and 7 positions can enhance its stability and alter its interaction with molecular targets compared to other isobenzofuranone derivatives.
Properties
IUPAC Name |
4,7-dimethyl-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-6-3-4-7(2)9-8(6)5-12-10(9)11/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXGHQDZQVYCKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342701 | |
Record name | 4,7-Dimethyl-3H-isobenzofuran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54598-91-3 | |
Record name | 4,7-Dimethyl-3H-isobenzofuran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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